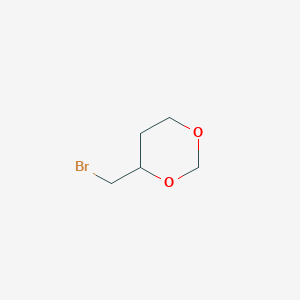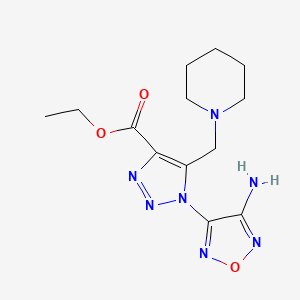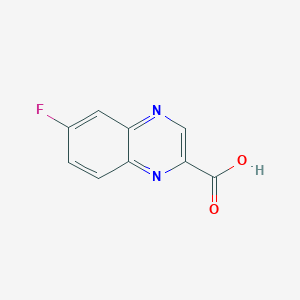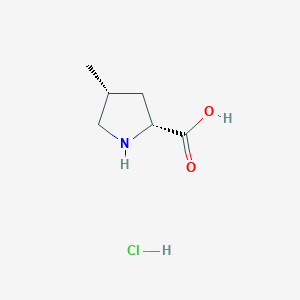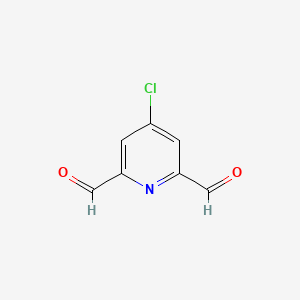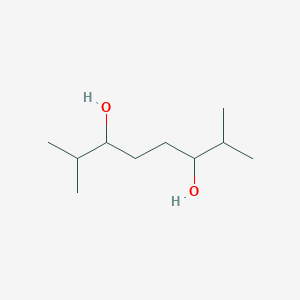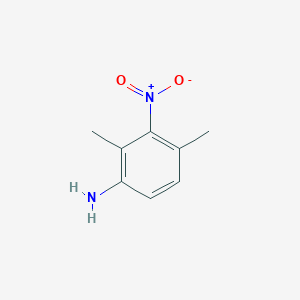
2,4-二甲基-3-硝基苯胺
描述
2,4-Dimethyl-3-nitroaniline is an aromatic amine and an important organic intermediate . It is also known by other names such as 3-Nitro-2,4-xylidine and Piribedil Impurity 31-d8 .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-3-nitroaniline has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set . The geometrical parameters of the title molecules have been analyzed .Chemical Reactions Analysis
Nitroaniline is referred to as a push–pull molecule due to the intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring .科学研究应用
化学反应和合成
硝基苯胺的衍生物 2,4-二甲基-3-硝基苯胺,已被研究用于各种化学反应和合成中。例如,包括 2,4-二硝基-、2-氰基-4-硝基-和 4-氰基-2-硝基苯胺在内的硝基苯胺在 3 位发生区域选择性酰化,生成 3-甲酰基或 3-乙酰基衍生物。这一发现表明在有机合成中的潜在应用,特别是在通过选择性反应形成特定化合物时 (Kawakami & Suzuki, 2000)。
压电和光学性质
最近的研究探索了 N,N-二甲基-4-硝基苯胺的压电特性,突出了其在能量收集和固态蓝色发光应用中的潜力。该研究展示了嵌入 N,N-二甲基-4-硝基苯胺纳米晶体的聚-L-乳酸高取向聚合物微纤维的制备,展现出优异的压电输出和固态荧光,使其有望用于能量和光学应用 (Baptista et al., 2022)。
分子和晶体结构分析
包括 N,N-二甲基-4-硝基苯胺在内的硝基苯胺衍生物一直是晶体学研究的主题,以了解分子相互作用。这些研究提供了对这些分子中几何形状和电子密度分布的见解,这对于理解它们在材料科学和分子电子学等各种应用中的行为至关重要 (Krygowski & Maurin, 1989)。
染色和纺织应用
硝基苯胺衍生物已用于合成染料应用的配体。这些衍生自硝基苯胺的化合物在纺织品染色中显示出潜力,表现出良好的抗菌活性和令人满意的牢度。这表明它们在纺织工业中具有功能性和装饰性用途的潜力 (Jarad, 2016)。
环境相互作用和毒理学
硝基苯胺的环境相互作用和潜在毒性,包括 2,4-二甲基-3-硝基苯胺等化合物,已经得到探索。对与 2,4-二甲基-3-硝基苯胺结构相似的硝基芳香族化合物进行的研究表明,它们会发生还原性转化,并可能参与偶联反应,从而形成潜在毒性更大的化合物。这项研究对于了解这些化学品的环境影响和安全性至关重要 (Kadoya et al., 2018)。
安全和危害
属性
IUPAC Name |
2,4-dimethyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRYBELDVGNCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-nitroaniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate](/img/structure/B3258863.png)

![1,2-Ethanediamine, N,N,N',N'-tetramethyl-, polymer with1,1'-oxybis[2-chloroethane]OTHER CA INDEX NAMES:Ethane, 1,1'-oxybis[2-chloro-, polymer withN,N,N',N'-tetramethyl-1,2-ethanediamine](/img/structure/B3258882.png)

